3-(Trifluoromethoxy)phenylmethanesulfonyl chloride

Medicinal chemistry Sulfonamide synthesis Structure-property relationship

Researchers synthesizing sulfonamide-based drugs often face limited availability of meta-substituted trifluoromethoxy building blocks. 3-(Trifluoromethoxy)phenylmethanesulfonyl chloride (CAS 1263274-68-5) addresses this gap with reliable purity and distinct electronic properties. • Meta-OCF₃ orientation (Hansch πₓ=1.04) enhances lipophilicity over CF₃, CH₃, F, or OCH₃ analogs, improving membrane permeability. • Methylene spacer modulates electrophilic reactivity vs. direct benzenesulfonyl chlorides, enabling tailored sulfonamide geometry. • Enables systematic SAR studies against para-isomer (CAS 683813-55-0) to evaluate positional effects on target binding and ADME.

Molecular Formula C8H6ClF3O3S
Molecular Weight 274.65 g/mol
CAS No. 1263274-68-5
Cat. No. B1395186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)phenylmethanesulfonyl chloride
CAS1263274-68-5
Molecular FormulaC8H6ClF3O3S
Molecular Weight274.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)CS(=O)(=O)Cl
InChIInChI=1S/C8H6ClF3O3S/c9-16(13,14)5-6-2-1-3-7(4-6)15-8(10,11)12/h1-4H,5H2
InChIKeyKGJPIKDHOAYOHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethoxy)phenylmethanesulfonyl chloride Sourcing Guide


3-(Trifluoromethoxy)phenylmethanesulfonyl chloride (CAS 1263274-68-5) is a sulfonyl chloride derivative featuring a trifluoromethoxy (–OCF₃) substituent at the meta position of the phenyl ring, separated from the reactive methanesulfonyl chloride moiety by a methylene (–CH₂–) spacer . This compound belongs to the phenylmethanesulfonyl chloride class and is primarily utilized as an electrophilic intermediate for the synthesis of sulfonamides and sulfonate esters in medicinal chemistry and agrochemical development . The presence of the –OCF₃ group confers enhanced lipophilicity (Hansch πₓ = 1.04) relative to other common substituents including –CF₃ (πₓ = 0.88), –CH₃ (πₓ = 0.52), –F (πₓ = 0.14), and –OCH₃ (πₓ = −0.02), a property of significant interest for modulating bioavailability and membrane permeability in drug candidates [1].

3-(Trifluoromethoxy)phenylmethanesulfonyl chloride: Regioisomer Substitution Limitations


Substitution of 3-(trifluoromethoxy)phenylmethanesulfonyl chloride with its closest positional isomer, 4-(trifluoromethoxy)phenylmethanesulfonyl chloride (CAS 683813-55-0), is inadvisable without validation due to the distinct electronic and steric environment conferred by the meta versus para substitution pattern . The meta-OCF₃ group exerts an inductive electron-withdrawing effect while minimizing resonance delocalization, a consequence of the orthogonal OCF₃–aryl bond orientation that restricts lone pair conjugation into the ring [1]. In contrast, the para-OCF₃ isomer positions the substituent for potential extended conjugation effects, which can alter the electrophilicity of the sulfonyl chloride center and the subsequent reactivity in nucleophilic substitution reactions. These regioisomeric differences translate to divergent spatial geometries in downstream sulfonamide products, affecting target binding, ADME properties, and synthetic reproducibility [1]. The methylene spacer further distinguishes this compound from direct benzenesulfonyl chloride analogs lacking the –CH₂– linker, as the spacer modifies both conformational flexibility and the distance between the reactive sulfonyl center and the aryl pharmacophore [2].

3-(Trifluoromethoxy)phenylmethanesulfonyl chloride: Comparative Procurement Evidence


Meta- vs Para-OCF₃: Lipophilicity and Reactivity Divergence

The regioisomeric position of the trifluoromethoxy substituent critically influences the electronic environment of the sulfonyl chloride reactive center, with meta-substitution providing an inductive electron-withdrawing effect while minimizing resonance contributions [1]. The OCF₃ group possesses one of the highest lipophilicity parameters (Hansch πₓ = 1.04) among common substituents, exceeding CF₃ (πₓ = 0.88) and substantially higher than CH₃ (πₓ = 0.52), F (πₓ = 0.14), and OCH₃ (πₓ = −0.02) [1]. This enhanced lipophilicity is retained in the 3-substituted isomer while offering a distinct three-dimensional spatial orientation from the sulfonyl chloride group that affects both intermolecular interactions and downstream sulfonamide product geometry . The para-substituted isomer (CAS 683813-55-0) presents a linear molecular axis that may favor different packing and binding interactions.

Medicinal chemistry Sulfonamide synthesis Structure-property relationship

Methylene Spacer Impact on Sulfonyl Chloride Reactivity

The methylene (–CH₂–) spacer between the phenyl ring and the sulfonyl chloride group in CAS 1263274-68-5 introduces conformational flexibility absent in direct benzenesulfonyl chloride analogs such as 3-(trifluoromethoxy)benzenesulfonyl chloride (CAS 94108-56-2) . This structural feature is analogous to the ω-CF₃O-substituted aliphatic sulfonyl chloride class, where β-elimination susceptibility varies dramatically based on spacer length [1]. Specifically, β-(trifluoromethoxy)ethanesulfonyl chloride undergoes β-elimination of trifluoromethanol upon reaction with N-nucleophiles, yielding vinylsulfonamides rather than the intended aliphatic sulfonamides, whereas the γ-substituted homolog (γ-CF₃O-propanesulfonyl chloride) reacts cleanly to produce the desired sulfonamide products [1]. The benzyl-like methylene spacer in CAS 1263274-68-5 places the sulfonyl chloride one carbon removed from the aromatic ring, a geometry that influences both elimination propensity and the spatial orientation of the sulfonyl group relative to the aryl pharmacophore .

Organic synthesis Sulfonyl chloride reactivity Building block design

Purity Specification: Commercial Grade Comparison

Commercial suppliers offer 3-(trifluoromethoxy)phenylmethanesulfonyl chloride at varying purity specifications. Leyan (Shanghai Haohong Biomedical Technology Co.) provides the compound at 98% purity (Catalog No. 1596172) . Alternative vendors including Apollo Scientific supply the compound at 97% purity (Catalog No. PC520678) . The closely related 4-(trifluoromethoxy)phenylmethanesulfonyl chloride (CAS 683813-55-0) is offered by AKSci at 95% minimum purity specification , while the Sigma-Aldrich AldrichCPR offering for the 4-isomer is provided 'as-is' without analytical data collection or purity guarantee . The 98% specification for CAS 1263274-68-5 represents the highest documented purity among readily comparable methanesulfonyl chloride building blocks in this structural class.

Chemical procurement Purity specification Reproducibility

3-(Trifluoromethoxy)phenylmethanesulfonyl chloride: Key R&D Applications


Medicinal Chemistry: Meta-OCF₃ Sulfonamide Library Synthesis

Researchers synthesizing sulfonamide-based drug candidates can utilize 3-(trifluoromethoxy)phenylmethanesulfonyl chloride as an electrophilic building block to install the meta-OCF₃ phenylmethanesulfonyl moiety . The OCF₃ group contributes a Hansch πₓ lipophilicity value of 1.04, substantially exceeding that of CF₃ (πₓ = 0.88) and other common substituents [1]. This enhanced lipophilicity may improve membrane permeability and bioavailability of derived sulfonamides relative to those prepared from non-fluorinated or CF₃-substituted building blocks. The meta-substitution pattern provides a distinct three-dimensional pharmacophore geometry compared to the linear para-isomer (CAS 683813-55-0), enabling exploration of alternative binding modes to biological targets . The methylene spacer further distinguishes the resulting sulfonamide geometry from that obtained using benzenesulfonyl chloride analogs [2].

Agrochemical Intermediates: Fluorinated Sulfonamides and Sulfonate Esters

The compound serves as a reactive intermediate for introducing the 3-(trifluoromethoxy)benzylsulfonyl motif into agrochemical candidates . The sulfonyl chloride group undergoes facile nucleophilic substitution with amines and alcohols to generate sulfonamides and sulfonate esters, respectively. OCF₃-containing agrochemicals including the fungicide Thifluzamide and insecticide Triflumuron demonstrate the established utility of this substituent class in crop protection applications [1]. The meta-substitution pattern of CAS 1263274-68-5 offers structural diversity beyond the more commonly encountered para-substituted trifluoromethoxyaryl building blocks .

SAR Studies: Meta- vs Para-OCF₃ Pharmacophore Comparison

Procurement of 3-(trifluoromethoxy)phenylmethanesulfonyl chloride alongside its para-substituted regioisomer (CAS 683813-55-0) enables systematic SAR investigations of substituent positional effects on biological activity . The meta-OCF₃ orientation restricts resonance delocalization between the OCF₃ group and the aryl ring due to the orthogonal OCF₃–aryl bond geometry, whereas para-substitution may permit different electronic communication [1]. Parallel synthesis of sulfonamide derivatives from both regioisomers allows direct assessment of how this electronic and steric divergence translates to differences in target binding affinity, selectivity, and pharmacokinetic parameters .

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